4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that features a quinoline moiety linked to a piperazine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps:
Formation of the Quinolinyloxy Intermediate: The quinoline derivative is first synthesized through a series of reactions, including nitration, reduction, and cyclization.
Attachment of the Piperazine Ring: The quinolinyloxy intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and piperazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol: shares structural similarities with other quinoline and piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
85239-22-1 |
---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C17H23N3O2/c1-19-8-10-20(11-9-19)12-15(21)13-22-16-6-2-4-14-5-3-7-18-17(14)16/h2-7,15,21H,8-13H2,1H3 |
InChI Key |
CXCVDHLHVVJPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.